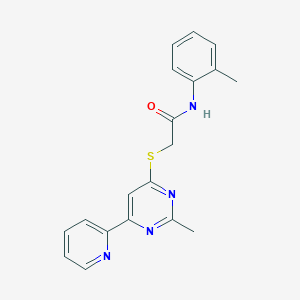
2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide, also known as MPT0G211, is a small molecule compound that has been gaining attention in the field of cancer research. It is a potential anticancer agent that has shown promising results in preclinical studies.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
Research has shown that compounds similar to 2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide demonstrate unique crystal structures, which are significant in understanding their physical and chemical properties. For instance, studies on 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides reveal folded conformations and intramolecular hydrogen bonding, which stabilize their structure (Subasri et al., 2016).
Antimicrobial Synthesis
The synthesis of antimicrobial agents using pyridines, pyrimidinones, oxazinones, and derivatives is another significant research area. A series of these compounds have been synthesized using citrazinic acid, demonstrating good antibacterial and antifungal activities (Hossan et al., 2012).
Anticancer Activity
Compounds structurally related to 2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide have been studied for their anticancer activities. For example, N-[p-[[(2,4-Diaminopyrido[2,3-d]pyrimidin-6-yl)methyl]amino]benzoyl]-L-glutamic acid, a similar compound, showed significant in vitro and in vivo anticancer activity (Su et al., 1986).
Histamine Receptor Ligands
Research in medicinal chemistry has explored the use of 2-aminopyrimidines, similar to the compound , as ligands for histamine H4 receptors. These studies aim to optimize the potency of these compounds for potential therapeutic applications (Altenbach et al., 2008).
Polymeric Coordination Complexes
The interaction of tautomeric amidines with other compounds to form mixtures of pyrimidine and piperidone derivatives and polymeric coordination complexes is another area of study. This research helps in understanding the complex chemical reactions and structures involved (Klimova et al., 2013).
Glycosidic Coupling Reactions
Studies on pyrimidin-2-yl 1-thio-β-d-glycopyranosides, which are chemically related to the compound, have contributed to the understanding of glycosidic coupling reactions. These reactions are crucial for synthesizing specific disaccharides (Chen & Kong, 1995).
Novel Pyridopyrimidinones Synthesis
Research on 2-acetoacetamidopyridines interacting with phosgene has led to the development of novel 3-acetyl-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-ones. Such studies are significant in expanding the chemical library of pyridopyrimidinones (Yale & Spitzmiller, 1977).
Antianaphylactic Activity
Certain derivatives of thieno[2,3-d]pyrimidines have been synthesized and evaluated for their antianaphylactic activity. This research contributes to the development of new therapeutic agents (Wagner et al., 1993).
Propiedades
IUPAC Name |
N-(2-methylphenyl)-2-(2-methyl-6-pyridin-2-ylpyrimidin-4-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS/c1-13-7-3-4-8-15(13)23-18(24)12-25-19-11-17(21-14(2)22-19)16-9-5-6-10-20-16/h3-11H,12H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRHTQIMKFMCGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC(=NC(=C2)C3=CC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


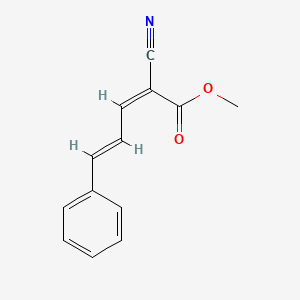
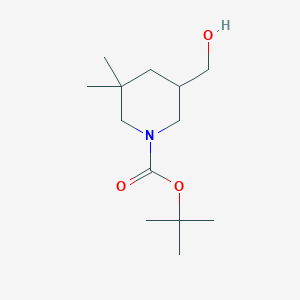

![N-(2-chlorophenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2429563.png)
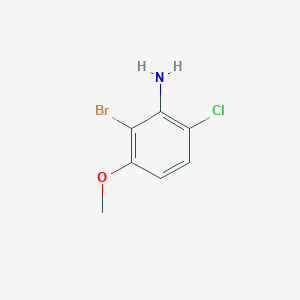
![{[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate](/img/structure/B2429565.png)
![(E)-2-(1H-benzo[d]imidazol-2-yl)-N'-benzylideneacetohydrazide](/img/structure/B2429566.png)
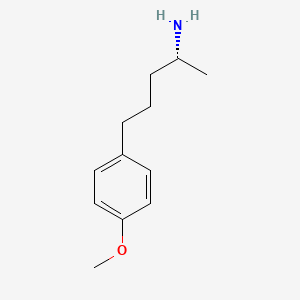
![2-(4-chlorophenyl)hexahydropyrrolo[3',4':4,5]isoxazolo[2,3-a]pyridine-1,3(2H,3aH)-dione](/img/structure/B2429568.png)
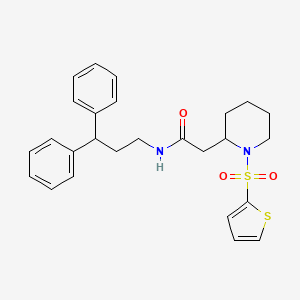
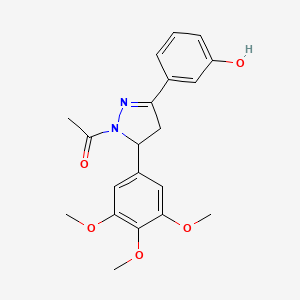
![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-fluorobenzoate](/img/structure/B2429574.png)
![N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2429577.png)